
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmacological activities. The chroman-4-one framework is a major building block in many medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .
Preparation Methods
The synthesis of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve the use of organic solvents and catalysts to optimize yield and purity. The specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained .
Chemical Reactions Analysis
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, including anticancer, antioxidant, and antimicrobial properties. Its ability to interact with multiple biological targets makes it a valuable compound for drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one can be compared with other similar compounds, such as chromone and chromanone derivatives. These compounds share a similar structural framework but differ in their specific substituents and biological activities. For example, chromone derivatives are known for their anti-inflammatory and antiviral properties, while chromanone derivatives exhibit anticancer and antioxidant activities. The unique combination of hydroxyl groups and a methyl group in this compound contributes to its distinct biological profile .
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,6,7-trihydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-3-15-6-2-5(11)9(13)10(14)7(6)8(4)12/h2-3,11,13-14H,1H3 |
InChI Key |
KZLBKOHYDPJHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C1=O)C(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)


![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
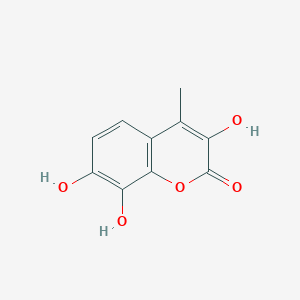
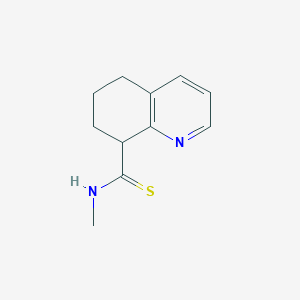

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
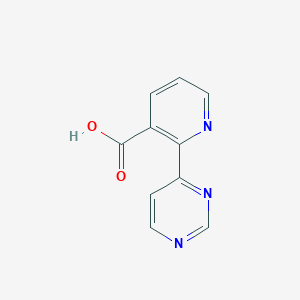
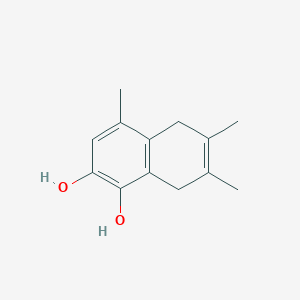
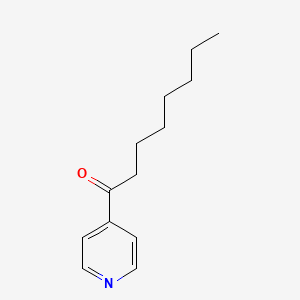

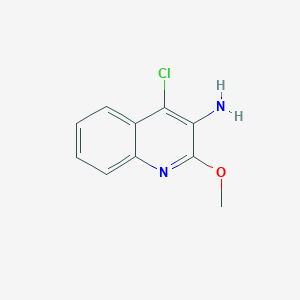
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
